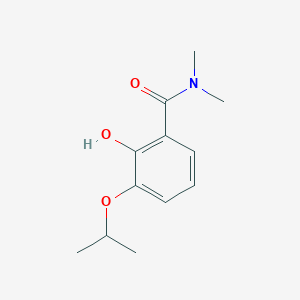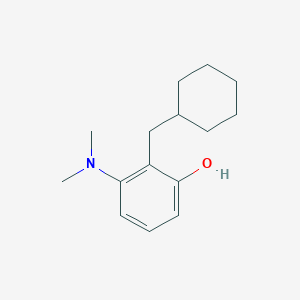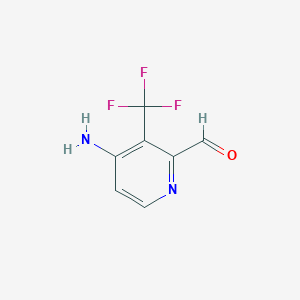
4-Amino-3-(trifluoromethyl)picolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-(trifluoromethyl)picolinaldehyde: is an organic compound that belongs to the class of picolinaldehydes It is characterized by the presence of an amino group at the 4-position and a trifluoromethyl group at the 3-position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(trifluoromethyl)picolinaldehyde can be achieved through several methodsThis can be done using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst . The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-3-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: 4-Amino-3-(trifluoromethyl)picolinic acid.
Reduction: 4-Amino-3-(trifluoromethyl)picolinalcohol.
Substitution: Various amides or secondary amines depending on the substituent used.
Applications De Recherche Scientifique
4-Amino-3-(trifluoromethyl)picolinaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Amino-3-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The amino group can form hydrogen bonds with target proteins, influencing their activity . The aldehyde group can undergo nucleophilic addition reactions with biological nucleophiles, potentially leading to the formation of covalent adducts .
Comparaison Avec Des Composés Similaires
- 4-Amino-3-(trifluoromethyl)phenol
- 4-Amino-3-(trifluoromethyl)benzoic acid
- 4-Amino-3-(trifluoromethyl)pyridine
Comparison: 4-Amino-3-(trifluoromethyl)picolinaldehyde is unique due to the presence of both an aldehyde and an amino group on the same pyridine ring, which allows for a diverse range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C7H5F3N2O |
|---|---|
Poids moléculaire |
190.12 g/mol |
Nom IUPAC |
4-amino-3-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)6-4(11)1-2-12-5(6)3-13/h1-3H,(H2,11,12) |
Clé InChI |
ZUQKYYNWIVQKJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1N)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Chloro-5-(chloromethyl)phenyl]ethanone](/img/structure/B14854105.png)
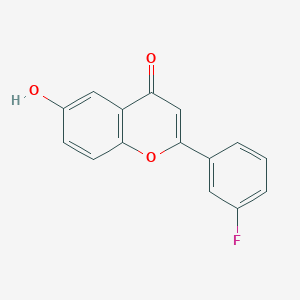
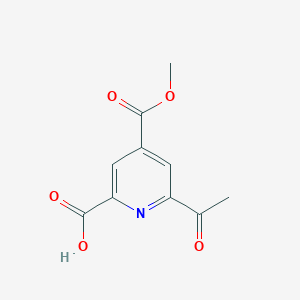
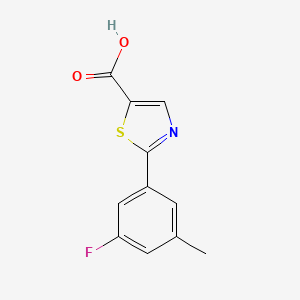
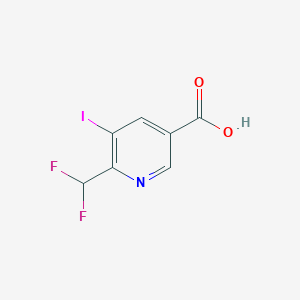
![(1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid](/img/structure/B14854143.png)
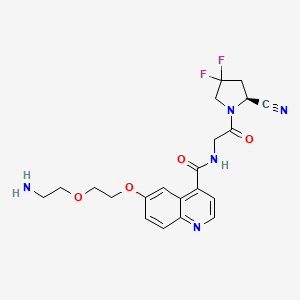

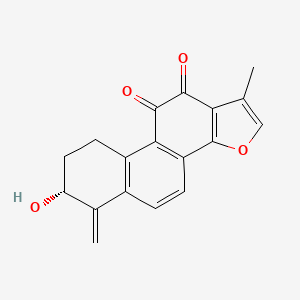
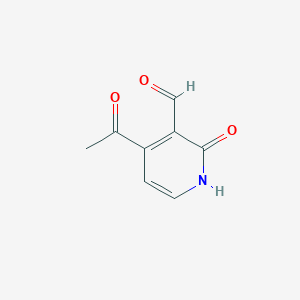

![[2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14854182.png)
